molecular formula C17H16ClNO3 B2424800 [2-(4-Ethylanilino)-2-oxoethyl] 3-chlorobenzoate CAS No. 387865-44-3

[2-(4-Ethylanilino)-2-oxoethyl] 3-chlorobenzoate

Cat. No. B2424800
CAS RN: 387865-44-3
M. Wt: 317.77
InChI Key: MYTRRPRDDOSSOW-UHFFFAOYSA-N
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Description

[2-(4-Ethylanilino)-2-oxoethyl] 3-chlorobenzoate is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of protein kinase C (PKC), which is an enzyme that plays a crucial role in many cellular processes.

Scientific Research Applications

Synthesis and Structural Studies

Compounds with structural similarities to "[2-(4-Ethylanilino)-2-oxoethyl] 3-chlorobenzoate" have been synthesized and characterized, demonstrating applications in materials science and chemical synthesis. For example, Kumar et al. (2016) synthesized Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, showcasing a process involving Knoevenagel condensation, which could provide foundational knowledge for the synthesis and application of "[2-(4-Ethylanilino)-2-oxoethyl] 3-chlorobenzoate" in similar contexts (Kumar et al., 2016).

Applications in Agriculture

Derouet et al. (2003) investigated the synthesis of 1,4-polyisoprene support of 2-chloroethylphosphonic acid (ethephon), a compound used to enhance latex production by rubber trees. This study indicates the potential agricultural applications of chloroethyl-based compounds, suggesting a route for exploring the effects of "[2-(4-Ethylanilino)-2-oxoethyl] 3-chlorobenzoate" on plant growth and production (Derouet et al., 2003).

Environmental Implications

The study of chloroethylphosphonic acid's degradation to ethylene, as explored by Yang (1969), provides insights into the environmental fate and potential degradation pathways of chloroethyl-based compounds, including "[2-(4-Ethylanilino)-2-oxoethyl] 3-chlorobenzoate." Understanding these mechanisms can inform environmental risk assessments and remediation strategies for related compounds (Yang, 1969).

Corrosion Inhibition

Zarrouk et al. (2014) conducted quantum chemical calculations on quinoxalines as corrosion inhibitors, demonstrating the potential for organic compounds to protect metals from corrosion. While not directly related, this study opens the door for investigating "[2-(4-Ethylanilino)-2-oxoethyl] 3-chlorobenzoate" as a novel corrosion inhibitor, given its structural features that might interact favorably with metal surfaces (Zarrouk et al., 2014).

properties

IUPAC Name

[2-(4-ethylanilino)-2-oxoethyl] 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-2-12-6-8-15(9-7-12)19-16(20)11-22-17(21)13-4-3-5-14(18)10-13/h3-10H,2,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTRRPRDDOSSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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